(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine
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Overview
Description
(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine is a chemical compound with the molecular formula C14H22N2. It is characterized by the presence of a piperidine ring substituted with a methyl group and a phenylmethanamine moiety.
Preparation Methods
The synthesis of (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperidine and benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The benzyl chloride reacts with 4-methylpiperidine to form the desired product through a nucleophilic substitution mechanism. .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine can be compared with similar compounds such as:
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.
(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine: This compound features a sulfonyl group, which can significantly alter its reactivity and applications
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15/h2-5,12H,6-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLXVUSEVKIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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